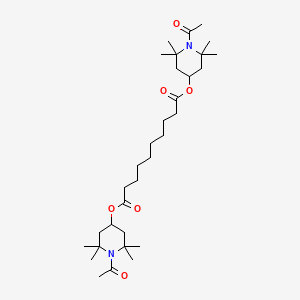
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate is a chemical compound known for its role as a hindered amine light stabilizer (HALS). These stabilizers are crucial in preventing the degradation of polymers due to exposure to light and heat. The compound is particularly effective in applications involving plastics and coatings, where it helps maintain the material’s integrity and appearance over time.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate typically involves the esterification of decanedioic acid with 1-acetyl-2,2,6,6-tetramethylpiperidin-4-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used, usually in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new ester or amide derivatives.
Aplicaciones Científicas De Investigación
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of materials exposed to light and heat.
Biology: Investigated for its potential protective effects on biological macromolecules against oxidative stress.
Medicine: Explored for its potential use in drug delivery systems due to its stability and compatibility with various pharmaceutical formulations.
Industry: Widely used in the production of plastics, coatings, and adhesives to enhance durability and longevity.
Mecanismo De Acción
The mechanism of action of Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate involves the stabilization of free radicals formed during the degradation of polymers. The compound acts as a scavenger, neutralizing free radicals and preventing chain reactions that lead to material breakdown. This process helps maintain the physical and chemical properties of the material, extending its useful life.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Another hindered amine light stabilizer with similar applications in polymer stabilization.
Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its effectiveness in wood and plastic coatings.
2,2,6,6-Tetramethyl-4-piperidinol: A precursor in the synthesis of various hindered amine light stabilizers.
Uniqueness
Bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-YL) decanedioate is unique due to its specific molecular structure, which provides enhanced stability and effectiveness in preventing polymer degradation. Its acetyl group contributes to its stability and compatibility with a wide range of materials, making it a versatile choice for various applications.
Propiedades
Número CAS |
82678-02-2 |
|---|---|
Fórmula molecular |
C32H56N2O6 |
Peso molecular |
564.8 g/mol |
Nombre IUPAC |
bis(1-acetyl-2,2,6,6-tetramethylpiperidin-4-yl) decanedioate |
InChI |
InChI=1S/C32H56N2O6/c1-23(35)33-29(3,4)19-25(20-30(33,5)6)39-27(37)17-15-13-11-12-14-16-18-28(38)40-26-21-31(7,8)34(24(2)36)32(9,10)22-26/h25-26H,11-22H2,1-10H3 |
Clave InChI |
QKLQIGBUQHTCAT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(CC(CC1(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C(=O)C)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


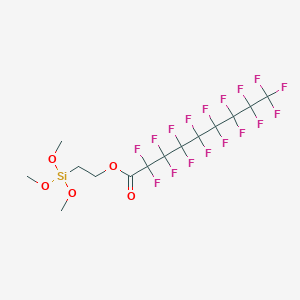
methanolate](/img/structure/B14423441.png)

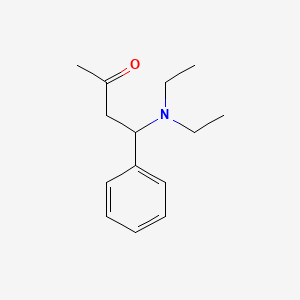

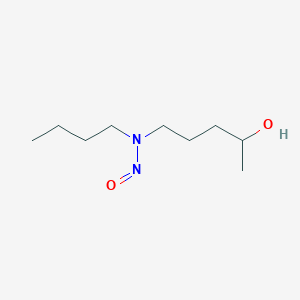


![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/structure/B14423495.png)
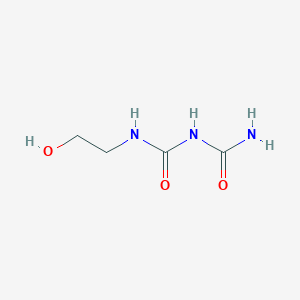
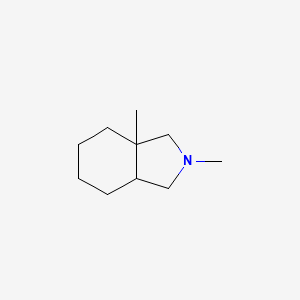
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
